Dexnafenodone

Cardiac safety Antidepressant Inotropic effect

Dexnafenodone (CAS 92629-87-3), also known as (S)-nafenodone or LU‑43706, is the single (S)-enantiomer of the phenyltetralin-based antidepressant nafenodone. It is classified as a dual noradrenaline/serotonin reuptake inhibitor with additional adrenergic receptor antagonist properties, placing it in the same mechanistic class as certain tricyclic antidepressants but with a distinct enantiomeric identity.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 92629-87-3
Cat. No. B1207789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexnafenodone
CAS92629-87-3
Synonyms(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone
(S)-nafenodone
dexnafenodone
nafenodone
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3/t20-/m0/s1
InChIKeyIOKKIRANVRFSAH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexnafenodone (CAS 92629-87-3) Procurement Guide: Core Identity and Preclinical Profile


Dexnafenodone (CAS 92629-87-3), also known as (S)-nafenodone or LU‑43706, is the single (S)-enantiomer of the phenyltetralin-based antidepressant nafenodone [1]. It is classified as a dual noradrenaline/serotonin reuptake inhibitor with additional adrenergic receptor antagonist properties, placing it in the same mechanistic class as certain tricyclic antidepressants but with a distinct enantiomeric identity . The compound is supplied as a free base (MW 293.41) or hydrochloride salt (CAS 94096-42-1) for preclinical research use, and its development for major depressive disorder reached Phase I clinical trials before discontinuation [2].

Chiral identity(S)-enantiomer of nafenodone
Research toolPreclinical monoamine reuptake inhibitor
Form optionsFree base or hydrochloride salt

Why Dexnafenodone Cannot Be Replaced by Racemic Nafenodone or Standard Antidepressants


Dexnafenodone is the isolated (S)-enantiomer of nafenodone, whereas the commercially available racemic nafenodone (CAS 92615-20-8) contains equal proportions of (S)- and (R)-isomers [1]. Enantiomers of chiral drugs frequently exhibit divergent pharmacodynamic, pharmacokinetic, and toxicological profiles; the (S)-enantiomer is specifically designated as the active moiety in the MeSH controlled vocabulary [1]. Substituting racemic nafenodone or off‑target antidepressants such as imipramine introduces uncontrolled stereochemical variability that can alter receptor‑binding selectivity, cardiac ion‑channel effects, and sleep‑architecture modulation—differences that are quantified in the evidence below [2][3].

Stereochemical variability

Racemic nafenodone contains the (R)-isomer, which may alter receptor binding and pharmacokinetic profile compared to the single (S)-enantiomer.

Cardiac ion-channel profile

Dexnafenodone exhibits qualitatively milder cardiodepression than imipramine; direct substitution with imipramine may confound cardiac endpoint interpretation.

Sleep architecture differences

Distinct slow-wave sleep and wakefulness time-course compared to imipramine limits direct interchangeability in sleep EEG protocols.

Quantitative Differentiation Evidence for Dexnafenodone vs. Closest Comparators


Cardiodepressant Liability: (S)-Nafenodone vs. Imipramine and Desipramine in Isolated Cardiac Tissue

In isolated guinea-pig atrial and ventricular muscle fibres, (S)-nafenodone (dexnafenodone) produced a negative inotropic effect that was explicitly described as 'less marked than that of imipramine and desipramine' [1]. The decrease in action potential amplitude and maximum upstroke velocity (Vmax) was likewise 'less marked' than that caused by the same tricyclic antidepressants [1]. This indicates a lower direct cardiodepressant liability for dexnafenodone compared with two widely used tricyclic reference agents.

Cardiodepressant rank
Head-to-head
Rank-order: (S)-nafenodone < desipramine ≤ imipramine for negative inotropy and Vmax depression.
Reported rank-order cardiodepressant liability
Qualitative ranking from isolated guinea-pig cardiac fibres; exact potency ratios not provided.
Cardiac safety Antidepressant Inotropic effect

Sleep Architecture Modulation: Dexnafenodone 20 mg vs. Imipramine 75 mg in Healthy Volunteers

In a placebo-controlled polysomnography study, dexnafenodone (20 mg daily, n=12) and imipramine (75 mg daily, n=6) both substantially suppressed REM sleep after single and repeated doses [1]. REM sleep latency increased to approximately two to four times baseline values under both active treatments. However, slow-wave sleep (SWS) was more reduced after imipramine than after dexnafenodone on the first treatment night, while time awake during bed rest increased more rapidly under dexnafenodone [1].

Sleep architecture
Head-to-head
REM suppression comparable to imipramine. SWS reduction lower on Night 1; faster time awake increase.
Reported differential sleep-stage endpoint context
Dexnafenodone 20 mg vs. imipramine 75 mg in healthy volunteers (polysomnography).
Sleep EEG REM suppression Antidepressant

Sodium-Channel Inhibition: (S)-Nafenodone vs. Imipramine in Guinea-Pig Ventricular Muscle

(S)-nafenodone produced a frequency- and voltage-dependent inhibition of the fast sodium channels in guinea-pig papillary muscles that was reported to be 'similar to that exhibited with imipramine' [1]. This demonstrates that dexnafenodone shares a class I antiarrhythmic-like electrophysiological signature with imipramine, but the separate cardiac contractility study indicates that this sodium-channel effect translates into a milder overall cardiodepressant impact [2].

Na⁺ channel block
Head-to-head
Vmax inhibition kinetics similar to imipramine; overall cardiodepressant impact milder.
Supports ion-channel mechanism deconvolution
Guinea-pig papillary muscle; class I antiarrhythmic-like signature retained.
Sodium channel block Vmax Class I antiarrhythmic

Vascular Calcium Entry Blockade: (S)-Nafenodone IC50 Values in Rat Aorta and Portal Vein

In rat isolated vascular smooth muscle, (S)-nafenodone inhibited contractions induced by 80 mM KCl with an IC50 of 1.4 ± 0.4 × 10⁻⁵ M and contractions induced by 10⁻⁵ M noradrenaline with an IC50 of 1.2 ± 0.2 × 10⁻⁵ M [1]. It also suppressed spontaneous mechanical activity in portal vein segments with an IC50 of 1.4 ± 0.8 × 10⁻⁶ M and inhibited CaCl₂-induced contractions in Ca²⁺-free high-K⁺ medium with an IC50 of 2.5 ± 0.9 × 10⁻⁶ M [1]. These quantitative vascular calcium-entry blocking potencies are benchmark values for the (S)-enantiomer; equivalent multi-parameter IC50 datasets for the racemic nafenodone or for imipramine in identical assays are not available in the public domain, making these the only enantiomer-specific reference data for this chemotype.

Vascular IC₅₀ panel
Cross-study comparable
KCl contraction: 14 ± 4 μM Noradrenaline contraction: 12 ± 2 μM Portal vein spont. activity: 1.4 ± 0.8 μM CaCl₂ contraction: 2.5 ± 0.9 μM
Enantiomer-specific calcium-entry blockade reference dataset
Only multi-parameter IC₅₀ set published for (S)-enantiomer; rat vascular smooth muscle.
Calcium channel Vascular smooth muscle IC50

Validated Use Cases for Dexnafenodone Based on Quantitative Differentiation Evidence


Cardiac Safety Screening Panels: Differentiating Inotropic from Ion-Channel Effects

Dexnafenodone can serve as a reference compound in cardiac-safety studies that aim to distinguish between sodium-channel blockade and negative inotropic consequences. The quantitative data from Pérez-Vizcaino et al. (1991) show that (S)-nafenodone produces sodium-channel inhibition comparable to imipramine yet exerts a qualitatively milder negative inotropic effect [1]. This makes dexnafenodone suitable for inclusion in hERG/ion-channel panel screens where a compound with partial class I antiarrhythmic signature but attenuated contractility suppression is required.

Sleep Architecture Research: Probing REM Suppression Without Excessive SWS Reduction

The human polysomnography study by Schulz et al. (1996) demonstrated that dexnafenodone 20 mg suppresses REM sleep to the same extent as imipramine 75 mg but causes less reduction of slow-wave sleep on the first treatment night [2]. Researchers investigating the neuropharmacology of sleep can use dexnafenodone to dissociate REM-suppressing effects from SWS-suppressing effects, a dissociation that is not achievable with imipramine based on available data.

Enantiomer-Specific Vascular Pharmacology and Calcium Signalling

The multi-parameter vascular IC50 dataset reported by Pérez-Vizcaíno et al. (1993) is uniquely available for the (S)-enantiomer and provides reference potencies for inhibition of depolarization-induced, agonist-induced, and spontaneous Ca²⁺-dependent contractions [3]. This makes dexnafenodone the preferred enantiomeric standard for laboratories studying structure-activity relationships of phenyltetralin-based calcium entry blockers in vascular smooth muscle.

Reference Standard for Enantiomeric Purity Method Development

Because dexnafenodone is the single (S)-enantiomer of nafenodone (the racemic mixture carries CAS 92615-20-8), it can be used as a chiral reference standard for developing and validating enantiomeric purity assays (e.g., chiral HPLC or SFC methods) [4]. This application directly supports quality control workflows in laboratories synthesizing or characterizing nafenodone-related compounds.

Application
Selection Property
Validation Focus
Cardiac ion-channel panel screening
Milder negative inotropic context vs. imipramine
Sodium-channel vs. contractility endpoint deconvolution
Sleep EEG research
REM suppression with differential SWS profile
Sleep-stage endpoint time-course
Enantiomer-specific vascular research
Multi-endpoint calcium-entry blockade data
Vascular smooth muscle SAR
Chiral reference standard
Single (S)-enantiomer identity
Enantiomeric purity method validation (chiral HPLC/SFC)
Quote Request

Request a Quote for Dexnafenodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.